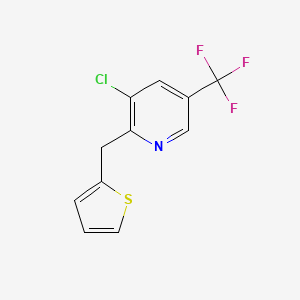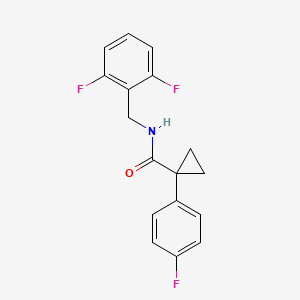
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DFB-CPA, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DFB-CPA belongs to the class of cyclopropane carboxamides and has shown promising results in various research studies.
Mechanism Of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC plays a crucial role in the regulation of gene expression and is overexpressed in many cancer cells. By inhibiting HDAC, N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide induces changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. Studies have shown that N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide induces the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to apoptosis in cancer cells. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Advantages And Limitations For Lab Experiments
One of the significant advantages of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its potent anticancer activity against various cancer cell lines. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also shown low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
Research studies on N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide have shown promising results, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide include:
1. Investigating the efficacy of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in combination with other anticancer agents.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in animal models.
3. Exploring the potential of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide as a therapeutic agent for other diseases like Alzheimer's and Parkinson's.
4. Developing novel formulations for N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide to improve its bioavailability and efficacy.
Conclusion:
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has shown promising results in various research studies for its potential therapeutic applications. Its potent anticancer activity and low toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop novel formulations for improved efficacy.
Synthesis Methods
The synthesis of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves the reaction of 2,6-difluorobenzylamine and 4-fluorophenylcyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research studies have shown that N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, pancreatic, and lung cancer cells. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-12-6-4-11(5-7-12)17(8-9-17)16(22)21-10-13-14(19)2-1-3-15(13)20/h1-7H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABJPFSNRJTFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


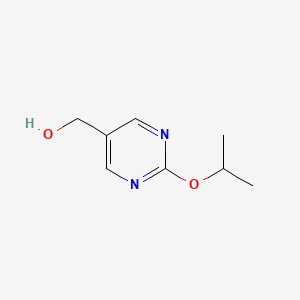
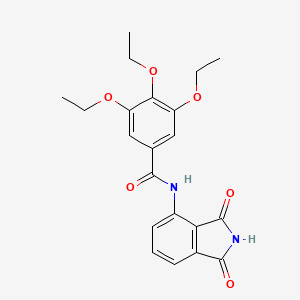
![N-(2,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2603707.png)

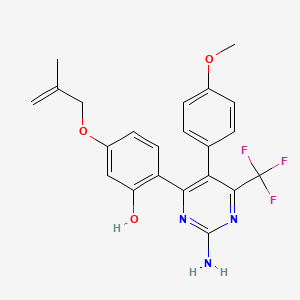

![1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2603712.png)



![[5-(4-Fluoro-phenyl)-furan-2-ylmethylene]-(4-methoxy-phenyl)-amine](/img/structure/B2603723.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)
